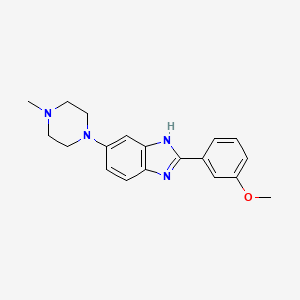

2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole

Descripción general

Descripción

2-(3-methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H22N4O and its molecular weight is 322.412. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(3-Methoxyphenyl)-6-(4-methylpiperazino)-1H-1,3-benzimidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 302.39 g/mol

- LogP : 3.2 (indicating moderate lipophilicity)

This structure contributes to its interaction with various biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U87). The mechanism involves the induction of apoptosis and disruption of microtubule dynamics.

- IC Values :

- MDA-MB-231: 25.72 ± 3.95 μM

- U87: 45.2 ± 13.0 μM

These values suggest a promising therapeutic index for further development as an anti-cancer agent .

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell growth and metabolism.

- Key Findings :

- Inhibition of phosphoinositide 3-kinase delta (PI3Kδ) with an IC of 3.1 μM.

- Induction of apoptotic markers in treated cancer cells.

Study on Mucositis Protection

A notable study investigated the protective effects of a benzimidazole derivative related to our compound against methotrexate-induced intestinal mucositis in animal models. The results demonstrated significant mucosal protection and improvement in gut barrier function, suggesting potential applications in supportive cancer therapy .

Fluorescent Micellar Delivery System

Another innovative approach utilized a micellar delivery system for the compound, enhancing its solubility and bioavailability. The drug-loaded micelles showed improved antiproliferative effects compared to the free drug alone, indicating that formulation strategies could enhance therapeutic efficacy .

Comparative Analysis

| Activity | This compound | Other Benzimidazole Derivatives |

|---|---|---|

| Anti-Cancer IC | MDA-MB-231: 25.72 μM; U87: 45.2 μM | Varies widely; some >100 μM |

| Mechanism | PI3K/Akt inhibition; apoptosis induction | Varies; often involves DNA intercalation |

| Mucositis Protection | Significant mucosal integrity improvement | Limited data available |

Aplicaciones Científicas De Investigación

Pharmacological Activities

1. Antimicrobial Properties

Benzimidazole derivatives have been extensively studied for their antimicrobial activities. The specific compound has shown promise in inhibiting the growth of various bacterial and fungal strains. Research indicates that benzimidazole compounds can effectively target both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to interfere with microbial cell wall synthesis or function, leading to cell lysis or inhibition of growth.

- Case Studies : In one study, a series of benzimidazole derivatives were synthesized and tested against standard strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics such as cefadroxil and antifungals like fluconazole .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus (Gram-positive) |

| Compound B | 2.54 | Escherichia coli (Gram-negative) |

| Compound C | 1.43 | Candida albicans (Fungal) |

2. Anticancer Potential

The anticancer properties of benzimidazole derivatives are another significant area of research. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Research Findings : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human colorectal carcinoma cell lines (HCT116). For instance, specific compounds showed IC50 values lower than those of standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating higher potency .

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound | IC50 (µM) | Comparison with Standard |

|---|---|---|

| Compound A | 4.53 | Better than 5-FU (9.99 µM) |

| Compound B | 5.85 | Comparable to standard |

Other Therapeutic Applications

In addition to their antimicrobial and anticancer activities, benzimidazole derivatives are being explored for other therapeutic applications:

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, providing potential benefits in treating inflammatory diseases.

- Antiviral Activity : Preliminary research indicates that certain derivatives may inhibit viral replication, suggesting a role in antiviral therapy.

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-22-8-10-23(11-9-22)15-6-7-17-18(13-15)21-19(20-17)14-4-3-5-16(12-14)24-2/h3-7,12-13H,8-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMUUODVUCKTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325125 | |

| Record name | 2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

865657-71-2 | |

| Record name | 2-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.